molecular formula C15H16N6OS B2901743 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 2309588-87-0

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No.: B2901743
CAS No.: 2309588-87-0
M. Wt: 328.39
InChI Key: XFCRFPIEILOZEP-UHFFFAOYSA-N
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Description

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or similar reagents.

    Azetidine ring formation: This step often involves the cyclization of amino alcohols or similar intermediates under acidic or basic conditions.

    Thiazole ring synthesis: This can be accomplished through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Final coupling: The different ring systems are then coupled together using suitable linkers and reagents, such as coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The pyrrole and thiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The triazole ring can be reduced to form different hydrogenated derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, especially at the methylene bridge.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to pyrrolidones, while substitution reactions on the azetidine ring can yield various substituted azetidines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s heterocyclic rings are of interest due to their potential bioactivity. Compounds containing triazole and thiazole rings have been studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

Medicinally, the compound could be investigated for its potential as a drug candidate. The presence of multiple pharmacophores suggests it could interact with various biological targets, making it a promising lead compound for drug discovery.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal activities.

    Azetidine derivatives: Studied for their potential as enzyme inhibitors.

    Pyrrole derivatives: Investigated for their anticancer properties.

    Thiazole derivatives: Used in the development of fluorescent dyes and materials.

Uniqueness

What sets this compound apart is the combination of these different heterocyclic rings in a single molecule. This unique structure could lead to novel properties and applications that are not observed in simpler compounds.

Conclusion

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a fascinating molecule with potential applications across various scientific disciplines. Its complex structure and diverse reactivity make it a valuable target for further research and development.

Properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c1-11-13(23-15(18-11)19-4-2-3-5-19)14(22)20-6-12(7-20)8-21-10-16-9-17-21/h2-5,9-10,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCRFPIEILOZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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